molecular formula C6H4Cl2N2O B1296133 3,5-Dichloropicolinamide CAS No. 5468-71-3

3,5-Dichloropicolinamide

Cat. No.: B1296133
CAS No.: 5468-71-3
M. Wt: 191.01 g/mol
InChI Key: QIRSAVRBVNYEMF-UHFFFAOYSA-N
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Description

3,5-Dichloropicolinamide is a chemical compound with the molecular formula C6H4Cl2N2O. It is a derivative of picolinamide, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloropicolinamide can be synthesized through the reaction of 3,5-dichloropyridine-2-carboxylic acid with thionyl chloride, followed by the addition of ammonia. The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloropicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

3,5-Dichloropicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,5-Dichloropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-Chloropicolinamide
  • 5-Chloropicolinamide
  • 3,5-Dichloropyridine-2-carboxylic acid

Comparison: 3,5-Dichloropicolinamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono-chlorinated counterparts. This dual substitution can enhance its effectiveness in certain applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

3,5-dichloropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRSAVRBVNYEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279995
Record name 3,5-dichloropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5468-71-3
Record name 5468-71-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-dichloropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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